![molecular formula C5H4ClN5O B2809453 5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1630763-58-4](/img/structure/B2809453.png)
5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole
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Description
5-(5-Chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole, also known as 5-CMT, is a heterocyclic compound that has been studied for its potential as an antimicrobial agent. It has been found to be a potent inhibitor of bacterial growth, and has been studied for its potential use as an antibiotic. The compound has also been studied for its potential use in the synthesis of other compounds, as well as its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, exploring their potential as antimicrobial agents. For instance, derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles demonstrated significant antimicrobial activity against a variety of bacteria, molds, and yeasts, highlighting the potential of these compounds in developing new antimicrobial agents (C. N. Tien et al., 2016). Additionally, the synthesis of new heterocyclic compounds, incorporating both 1,2,3-triazole and isoxazole rings, was aimed at discovering compounds with enhanced biological activities (Q. Chen et al., 2008).
Structural Characterization and Chemical Properties
The structural characterization and investigation of chemical properties of these compounds have been a significant focus. For example, studies have detailed the synthesis routes, crystal structure, and molecular configurations, providing insights into their chemical behavior and interactions. The synthesis of 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides, leading to the formation of variously substituted oxadiazoles, serves as a basis for further exploration of their chemical and biological properties (N. D. Obushak et al., 2008).
Biological Activities Beyond Antimicrobial Effects
Research has not only focused on antimicrobial activities but also explored other biological properties such as anti-protozoal, antioxidant, and anticancer activities. Novel oxadiazolyl pyrrolo triazole diones showing in vitro anti-protozoal and cytotoxic activities highlight the versatility of these compounds in medicinal chemistry (Y. Dürüst et al., 2012). Similarly, the synthesis and in-vitro antioxidant activities of some coumarin derivatives containing the 1,2,3-triazole ring further exemplify the broad spectrum of biological applications these compounds might offer (A. Kumar K. et al., 2018).
properties
IUPAC Name |
5-(5-chloro-1H-1,2,4-triazol-3-yl)-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5O/c1-2-7-4(12-11-2)3-8-5(6)10-9-3/h1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVJHXXVBVNGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=NNC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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